2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
“2-methoxy-5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide” is a non-ATP competitive kinase inhibitor with multitargeted activity, promoting mitotic arrest and apoptosis .
Molecular Structure Analysis
The molecular structures of compounds similar to “this compound” have been reported . These compounds crystallized as monomeric entities in orthorhombic and monoclinic crystal systems .
Scientific Research Applications
Cognitive Enhancement Properties
- SB-399885, a derivative of the compound, has been shown to possess cognitive-enhancing properties. It effectively reversed scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats. This suggests potential therapeutic utility in cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Cancer Treatment Potential
- A study highlighted the antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, indicating potential as antiproliferative agents against tumor cell lines. Among the compounds tested, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed high antiproliferative activity, suggesting its utility in developing new anticancer agents (Motavallizadeh et al., 2014).
Application in Photodynamic Therapy
- A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized and characterized. It demonstrated high singlet oxygen quantum yield and good fluorescence properties, indicating its potential use as Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin et al., 2020).
Herbicide Selectivity
- The metabolism of chlorsulfuron, a herbicide with a benzenesulfonamide component, was found to be a significant factor in its selectivity for small grains. Tolerant plants like wheat and barley rapidly metabolize chlorsulfuron to an inactive product, demonstrating its selective herbicidal action (Sweetser et al., 1982).
Pharmaceutical Applications
- Nirogi et al. (2012) developed potent and selective 5-HT₆ receptor antagonists with a benzenesulfonamide structure. These compounds demonstrated oral bioavailability, adequate brain penetration, and activity in animal models of cognition, suggesting their potential in treating cognitive disorders (Nirogi et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-7-10-18(26-3)19(12-14)27(24,25)21-16-9-8-15(2)17(13-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMRADUTBNCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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